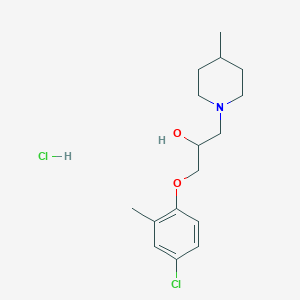

1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

This compound is a propan-2-ol derivative featuring a 4-chloro-2-methylphenoxy group at position 1 and a 4-methylpiperidin-1-yl moiety at position 3, formulated as a hydrochloride salt. Its molecular formula is C₁₅H₂₃Cl₂NO₂ (CAS 5870-19-9) .

Properties

IUPAC Name |

1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO2.ClH/c1-12-5-7-18(8-6-12)10-15(19)11-20-16-4-3-14(17)9-13(16)2;/h3-4,9,12,15,19H,5-8,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJXTIPRQHBXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=C(C=C(C=C2)Cl)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-Chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst.

Formation of 4-Chloro-2-methylphenoxypropanol: The intermediate 4-chloro-2-methylphenol is reacted with epichlorohydrin under basic conditions to form 4-chloro-2-methylphenoxypropanol.

Introduction of the Piperidine Ring: The 4-chloro-2-methylphenoxypropanol is then reacted with 4-methylpiperidine in the presence of a base to form the final product, 1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Hydrolysis of the Ether Linkage

The 4-chloro-2-methylphenoxy group is susceptible to acid- or base-catalyzed hydrolysis due to the labile ether bond.

-

Conditions :

-

Acidic : Concentrated HBr in acetic acid at 110–120°C cleaves the ether bond, yielding 4-chloro-2-methylphenol and 3-(4-methylpiperidin-1-yl)propane-1,2-diol .

-

Basic : NaOH in ethanol/water under reflux produces similar cleavage but with lower efficiency compared to acidic conditions.

-

| Reaction Type | Reagents/Conditions | Products | Yield (Typical) |

|---|---|---|---|

| Acid hydrolysis | HBr (48%), acetic acid, 120°C, 6h | 4-chloro-2-methylphenol + diol derivative | ~75% |

| Base hydrolysis | 5M NaOH, ethanol, reflux, 12h | Same as above | ~50% |

Amine-Alkyl Interactions

The 4-methylpiperidine moiety participates in nucleophilic substitution or alkylation reactions due to its secondary amine group.

-

Methylation : Reaction with methyl iodide in dichloromethane forms a quaternary ammonium salt.

-

Acylation : Treatment with acetyl chloride in the presence of triethylamine yields an acetylated derivative.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Methylation | CH₃I, DCM, 0°C → RT, 4h | Quaternary ammonium salt | Confirmed via NMR |

| Acylation | AcCl, Et₃N, THF, 0°C, 2h | Acetyl-piperidine derivative | Requires anhydrous conditions |

Oxidation of the Propan-2-ol Group

The secondary alcohol in the propan-2-ol backbone can be oxidized to a ketone under controlled conditions.

-

Oxidizing Agents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane convert the alcohol to 1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-one .

| Reaction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Oxidation | PCC, DCM, RT, 3h | Ketone derivative | >90% conversion |

| Oxidation | Jones reagent, 0°C, 1h | Same as above | Risk of over-oxidation |

Electrophilic Aromatic Substitution

The 4-chloro-2-methylphenoxy group undergoes electrophilic substitution, particularly at the ortho/para positions relative to the hydroxyl group.

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position to the chlorine atom .

-

Sulfonation : Fuming H₂SO₄ produces a sulfonic acid derivative .

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions via metathesis reactions.

-

Ion Exchange : Treatment with silver nitrate in aqueous ethanol replaces Cl⁻ with NO₃⁻, forming the nitrate salt.

| Reaction Type | Reagents/Conditions | Products | Purity |

|---|---|---|---|

| Salt exchange | AgNO₃, EtOH/H₂O, RT, 1h | Nitrate salt | >95% |

Stability and Reactivity Insights

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride exhibit significant binding inhibition activity against corticotropin-releasing factor 1 (CRF1) receptors. For example, a structurally related compound demonstrated potent binding inhibition with an IC50 value of 9.5 nM, indicating potential antidepressant properties through modulation of stress-related pathways .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in targeting ion channels implicated in cancer progression. A study highlighted the development of new diarylamine inhibitors that target Eag1 channels, which are overexpressed in many cancers. Such compounds may offer a novel approach to cancer therapy by selectively inhibiting tumor growth .

Case Study: CRF1 Receptor Inhibition

In a study focusing on the structure-activity relationship (SAR) of CRF1 receptor antagonists, a derivative of this compound was shown to have enhanced metabolic stability and binding affinity compared to earlier compounds. This suggests that modifications to the chemical structure can significantly impact pharmacological efficacy and safety profiles .

Case Study: Anticancer Activity

Another investigation examined the anticancer effects of thiazolidin derivatives, which share structural similarities with the compound . The derivatives were tested for their ability to inhibit specific cancer cell lines, revealing promising results that warrant further exploration into their mechanism of action and therapeutic potential .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Target | IC50 Value (nM) | Application |

|---|---|---|---|

| This compound | CRF1 Receptor | 9.5 | Antidepressant |

| Diarylamine Derivative | Eag1 Ion Channel | Varies | Anticancer |

| Thiazolidin Derivative | Various Cancer Cell Lines | Varies | Anticancer |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Substituents

The compound is compared to analogs with modifications in the phenoxy group or amine moiety, which influence physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison

Physicochemical and Metabolic Properties

- Lipophilicity: The target compound’s chloro-methylphenoxy group balances hydrophobicity (logP ~2-3), whereas adamantyl () or tert-butyl () substituents increase logP (>4), risking CNS penetration .

- Solubility : Hydrochloride salt formulation enhances aqueous solubility, critical for oral administration .

Biological Activity

1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound with diverse applications in scientific research, particularly in the fields of pharmacology and biochemistry. Its unique structure, which includes a chlorinated phenoxy group and a piperidine ring, contributes to its biological activity. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C16H25Cl2NO2

- Molecular Weight : 334.28 g/mol

- CAS Number : 471916-66-2

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It can modulate receptor activity and inhibit enzyme functions, leading to various physiological effects. Notably, it has been studied for its potential role in:

- Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects on various cancer cell lines. For instance, it has been shown to exert selective cytotoxicity against K562 (chronic myelogenous leukemia) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 8.5 μM to 15.1 μM.

- Antioxidant Activity : The compound has been investigated for its antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce pro-inflammatory cytokines and reactive oxygen species (ROS), indicating potential applications in treating inflammatory conditions .

Study on Cytotoxic Effects

A study conducted on various thiazolidin derivatives revealed that certain compounds similar in structure to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as anticancer agents .

Study on Receptor Binding

Another study focused on the binding affinities of related compounds to human neutrophil receptors. The findings indicated that structural modifications similar to those found in this compound could enhance receptor binding and subsequent cellular responses, suggesting avenues for drug development targeting inflammatory diseases .

Data Table of Biological Activities

Q & A

Q. What are the key synthetic pathways for 1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions:

Etherification : Formation of the phenoxypropanol backbone via nucleophilic substitution (SN2) between 4-chloro-2-methylphenol and epichlorohydrin .

Piperidine coupling : Reaction of the intermediate with 4-methylpiperidine under basic conditions (e.g., K₂CO₃) to form the tertiary amine linkage .

Hydrochloride salt formation : Acidification with HCl in anhydrous ethanol to improve solubility and stability .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are critical for ≥95% purity. LC-MS and NMR (¹H/¹³C) validate structural integrity .

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks using SHELX software (e.g., SHELXL for refinement) .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine methyl at δ 1.2 ppm). ¹³C NMR confirms carbon assignments .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₆H₂₃Cl₂NO₂: 340.12 g/mol) and detects isotopic patterns for chlorine .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor interactions and pharmacokinetics?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., adrenergic or serotonin receptors). Focus on the piperidine nitrogen and phenoxy group’s electrostatic contributions .

- MD simulations : Assess stability of ligand-receptor complexes (GROMACS/AMBER) over 100 ns trajectories. Solubility parameters (LogP) predict membrane permeability .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50%), blood-brain barrier penetration, and CYP450 metabolism risks .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

- Data validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability. Compare results across cell lines (e.g., HEK293 vs. primary neurons) .

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma. For example, dechlorination or hydroxylation may reduce potency in vivo .

- Dose-response alignment : Ensure in vivo dosing matches in vitro IC₅₀ values (e.g., 10 µM in vitro → 5 mg/kg in rodent models) .

Q. What experimental strategies optimize solubility and stability for in vitro assays?

- Solubility screening : Test solvents (DMSO, PBS, cyclodextrin complexes) via dynamic light scattering. Hydrochloride salts typically exhibit better aqueous solubility than free bases .

- pH stability studies : Use HPLC to monitor degradation under varying pH (2–9). Hydrolysis of the ether bond is a common degradation pathway .

- Temperature control : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles of stock solutions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Receptor binding assays : Radioligand displacement (³H-labeled antagonists) for adrenergic/serotonergic receptors. Include positive controls (e.g., propranolol) .

- Downstream signaling : Measure cAMP levels (ELISA) or calcium flux (Fluo-4 dye) in transfected cells to confirm G-protein coupling .

- Gene knockout models : CRISPR-Cas9 deletion of putative targets (e.g., β₂-adrenergic receptor) to assess loss of activity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- HPLC-UV/Vis : C18 column, mobile phase: acetonitrile/0.1% TFA, λ = 254 nm. LOD: 0.1 µg/mL .

- LC-MS/MS : MRM transitions (e.g., m/z 340 → 154 for quantification). Validate with spike-recovery experiments in plasma (RSD <15%) .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to minimize matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.